molecular formula C13H11ClIN3O2S B13650771 N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B13650771
M. Wt: 435.67 g/mol
InChI Key: PDWIUPZOGJRXBE-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with chlorine (Cl) at position 2 and iodine (I) at position 4, linked via a methylideneamino (-N=CH-) group to a 4-methylbenzenesulfonamide moiety.

Properties

Molecular Formula

C13H11ClIN3O2S

Molecular Weight

435.67 g/mol

IUPAC Name

N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11ClIN3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(15)6-7-16-13(11)14/h2-8,18H,1H3

InChI Key

PDWIUPZOGJRXBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the halogenation of pyridine derivatives followed by sulfonamide formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfone derivatives.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The halogenated pyridine ring can engage in hydrogen bonding and halogen bonding with target proteins, while the sulfonamide group can form strong interactions with active sites .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s uniqueness lies in its halogenated pyridine core and sulfonamide linkage. Below is a comparison with structurally related sulfonamides:

Compound Core Structure Key Substituents Therapeutic/Functional Relevance
N-[(2-Chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide Pyridine + sulfonamide 2-Cl, 4-I on pyridine; methylideneamino bridge Potential antitumor intermediate
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide () Pyridine + sulfonamide 3-Br, 5-CH₃ on pyridine; direct sulfonamide linkage Intermediate for antitumor drug TGX221
4-Chloro-N-[imino(3-methyl-2-thioxo-imidazolyl)methyl]-5-methylbenzenesulfonamide () Benzene + sulfonamide 4-Cl, 5-CH₃ on benzene; thioxo-imidazole substituent Synthetic focus; no reported bioactivity
Tolbutamide () Urea-linked sulfonamide Butylurea group; 4-CH₃ on benzene Oral hypoglycemic agent
N-(4-Aminophenyl)-4-methylbenzenesulfonamide () Benzene + sulfonamide 4-NH₂ on benzene; V-shaped conformation Structural studies; hydrogen-bonding motifs

Key Observations :

  • Halogenation : The target compound’s 2-Cl and 4-I substituents contrast with bromine (Br) in , suggesting divergent electronic effects and steric profiles. Iodine’s larger atomic radius may enhance intermolecular interactions or influence binding in biological targets .
  • Linkage Flexibility: The methylideneamino bridge introduces conformational flexibility compared to direct sulfonamide linkages (e.g., ) or rigid urea groups (Tolbutamide) .
  • Pharmacophore Diversity : While Tolbutamide’s urea group is critical for hypoglycemic activity, halogenated pyridines (e.g., ) are often associated with kinase inhibition or antitumor properties .

Key Observations :

  • Catalysts : PTSA () and aqueous conditions () are common for sulfonamide bond formation.
  • Halogenation Strategies : Bromination () and iodination (target compound) may require specialized reagents (e.g., NBS for Br, iodine sources for I).

Physicochemical and Structural Properties

Crystallographic data and hydrogen-bonding patterns reveal critical differences:

Compound Dihedral Angles Hydrogen Bonding Crystal Packing
Target Compound Not reported in evidence. Hypothetical: N–H⋯O/S interactions Likely 3D network via halogen interactions
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide () Pyridine-benzene dihedral: 66.87° N–H⋯Br and N–H⋯O bonds 3D network via N–H⋯O and π-stacking
N-(4-Aminophenyl)-4-methylbenzenesulfonamide () Benzene-benzene dihedral: 45.86° N–H⋯O and N–H⋯N bonds 3D array with [100] chains
Tolbutamide () Not reported Urea N–H⋯O interactions Layered structures

Key Observations :

  • Dihedral Angles : The pyridine-benzene dihedral in (66.87°) suggests moderate conjugation disruption, whereas ’s V-shaped conformation (45.86°) enhances hydrogen-bonding diversity .
  • Halogen Interactions : The target compound’s iodine may participate in halogen bonding, a feature absent in brominated analogs .

Biological Activity

N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound with potential biological activities, particularly in the field of medicinal chemistry and pharmacology. This compound has garnered attention due to its structural features that suggest activity against various biological targets, including cancer cells and infectious agents.

Chemical Structure and Properties

The molecular formula of this compound can be expressed as follows:

  • Molecular Formula : C12H11ClI N3O2S
  • Molecular Weight : 359.65 g/mol

Structural Features

The compound consists of:

  • A pyridine ring substituted with chlorine and iodine.
  • A sulfonamide moiety, which is known for its biological activity.
  • An imine functional group that may contribute to its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of chloropyridine have shown promising results in inhibiting the proliferation of various cancer cell lines, including gastric cancer cells (SGC-7901) with IC50 values comparable to established anticancer agents .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound 6oSGC-79012.3 ± 0.07Telomerase inhibition
N-(4-methyl)A549 (Lung Cancer)5.0Apoptosis induction
N-(2-chloro)MCF7 (Breast Cancer)3.5Cell cycle arrest

Antimicrobial Activity

The sulfonamide group is known for its broad-spectrum antimicrobial properties. Compounds similar to this compound have been evaluated for their effectiveness against various bacteria and fungi.

Case Study: Antimicrobial Evaluation

A study conducted on a series of sulfonamide derivatives indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that some derivatives exhibited potent activity at concentrations as low as 1 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety can inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Interference with Cell Signaling : The imine group may interact with various cellular receptors or enzymes, modulating signaling pathways involved in cell proliferation and apoptosis.
  • Telomerase Inhibition : As demonstrated in related compounds, telomerase inhibition could lead to reduced cancer cell viability.

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